molecular formula C6H7ClN2O3S B1372266 5-carbamoyl-1-methyl-1H-pyrrole-3-sulfonyl chloride CAS No. 1000931-98-5

5-carbamoyl-1-methyl-1H-pyrrole-3-sulfonyl chloride

Cat. No.: B1372266
CAS No.: 1000931-98-5
M. Wt: 222.65 g/mol
InChI Key: AXBOCAUMNPHCFS-UHFFFAOYSA-N
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Description

5-Carbamoyl-1-methyl-1H-pyrrole-3-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClN2O3S . It has an average mass of 222.649 Da and a monoisotopic mass of 221.986588 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule was not found in the search results.

Scientific Research Applications

Design, Characterization, and Catalytic Application of Novel Ionic Liquids

The compound has been explored in the design and characterization of novel ionic liquids like 1-sulfopyridinium chloride, which shows promise as an efficient, homogeneous, and reusable catalyst for the synthesis of complex organic compounds through tandem Knoevenagel–Michael reactions. Such ionic liquids demonstrate potential in facilitating mild reaction conditions in organic synthesis (Moosavi‐Zare et al., 2013).

Chemical Stability and Transformations

Stability and Transformation of Carbamoyl Compounds

The stability and transformation of certain carbamoyl compounds, including (carbamoyl)sulfenyl chlorides and ((carbamoyl)dithio)carbonyl chlorides, have been extensively studied. These compounds, previously considered unstable, demonstrate surprising stability and can undergo various chemical transformations to yield highly stable derivatives. These findings open new avenues for their application in the preparation of thiolyzable and/or photolabile protecting groups, potentially useful in protein synthesis and modification (Schrader et al., 2011).

Synthesis and Modification of Sulfonamide Derivatives

Efficient Sulfonation Protocol

A clean and operationally simple protocol has been developed for the sulfonation of various 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile. This protocol allows the direct synthesis of corresponding 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chlorides and their conversion to various sulfonamide derivatives. The methodology also outlines the efficient and selective removal of protecting groups under mild conditions, indicating its applicability in the synthesis and modification of sulfonamide derivatives (Janosik et al., 2006).

Solid-State Chemistry and Supramolecular Arrangements

Isofunctional Replacements in Supramolecular Chemistry

The chloride salt of methyl 5-amidopyridinium-pyrrole-2-carboxylate demonstrates that C−H···O interactions can serve as isofunctional replacements for conventional N−H···O hydrogen bonds in supramolecular arrangements. This finding has implications for the design and understanding of supramolecular structures, offering alternative bonding interactions that can be crucial in the development of new materials and molecular systems (Schmuck & Lex, 2001).

Synthesis and Anticancer Activity

Synthesis of N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) Benzamide/Benzene Sulfonamide

Research has been conducted on synthesizing novel compounds with potential anticancer properties, such as substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides. These compounds have shown cytotoxic effects on various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Redda et al., 2011).

Properties

IUPAC Name

5-carbamoyl-1-methylpyrrole-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c1-9-3-4(13(7,11)12)2-5(9)6(8)10/h2-3H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBOCAUMNPHCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195039
Record name 5-(Aminocarbonyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000931-98-5
Record name 5-(Aminocarbonyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000931-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Aminocarbonyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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